Bienvenue dans la boutique en ligne BenchChem!

5,6-Dibromopyridin-2-OL

P2Y6 receptor antagonist calcium mobilization

Medicinal chemistry teams should procure 5,6-Dibromopyridin-2-OL as the sole scaffold enabling sequential, chemoselective Pd-catalyzed functionalization at C5 then C6 without protecting-group strategies. The adjacency of both bromines to the 2-pyridinone carbonyl creates a unique reactivity gradient, providing >95:5 regioselectivity for C5 over C6 in the first Suzuki coupling. This eliminates the need for chromatographic purification of mono-arylated intermediates, a significant bottleneck with 3,5-dibromopyridin-2-ol and other regioisomers. Procurement of this exact 2-ol tautomer is mandatory; the 3-ol regioisomer (5,6-dibromopyridin-3-OL) shows no detectable binding in BRD4 BD1 epigenetic probe programs (Kd >30 µM vs 1.91 µM for the 2-ol). This scaffold is the minimal pharmacophoric unit for P2Y6 antagonist programs (3.49 µM IC50), providing a >28-fold potency gain over the non-brominated parent.

Molecular Formula C5H3Br2NO
Molecular Weight 252.89 g/mol
CAS No. 1357946-05-4
Cat. No. B3025348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromopyridin-2-OL
CAS1357946-05-4
Molecular FormulaC5H3Br2NO
Molecular Weight252.89 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1Br)Br
InChIInChI=1S/C5H3Br2NO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9)
InChIKeyCCKJYPOAUOWZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dibromopyridin-2-OL (CAS 1357946-05-4): A Regiospecifically Dibrominated Pyridinone Scaffold for Sequential Cross-Coupling Procurement


5,6-Dibromopyridin-2-OL (IUPAC: 5,6-dibromo-1H-pyridin-2-one; molecular formula C₅H₃Br₂NO; MW 252.89 g/mol) is a heterocyclic building block that exists predominantly as the 2-pyridinone tautomer . The compound features two bromine atoms occupying the 5- and 6-positions adjacent to the ring nitrogen and the carbonyl/hydroxyl group, creating a uniquely polarized aromatic system . It serves as a versatile small-molecule scaffold enabling sequential Pd-catalyzed cross-coupling reactions due to the differential electronic environments of the two C–Br bonds.

Why Generic Substitution Fails When Procuring 5,6-Dibromopyridin-2-OL: The Regioisomer Reactivity Gap


In-class compounds such as 3,5-dibromopyridin-2-ol, 4,6-dibromopyridin-2-ol, or monobromo pyridinols cannot substitute for 5,6-dibromopyridin-2-OL in synthetic sequences that rely on sequential C–Br functionalization . The adjacency of the two bromine atoms to the electron-withdrawing 2-pyridinone carbonyl creates a unique reactivity gradient: the C5–Br bond is substantially more activated toward oxidative addition than the C6–Br bond, enabling chemoselective mono-coupling without protecting-group strategies [1]. Regioisomers place bromines at electronically equivalent or less differentiated positions, precluding the programmed, stepwise diversification that is the primary procurement rationale for this scaffold.

Quantitative Differentiation Evidence for 5,6-Dibromopyridin-2-OL Against Its Closest Analogs


P2Y6 Receptor Antagonist Activity: 5,6-Dibromopyridin-2-OL vs. Monobromo and Non-Brominated Congeners

In a functional antagonist assay at the human P2Y6 receptor expressed in 1321N1 astrocytoma cells, 5,6-dibromopyridin-2-OL inhibited UDP-induced intracellular calcium mobilization with an IC₅₀ of 3.49 µM [1]. By comparison, the corresponding 5-bromo analog exhibited an IC₅₀ of 10.0 µM in the same assay system, and the non-brominated 2-pyridinone parent was inactive (IC₅₀ > 100 µM), establishing a clear bromine-count–dependent potency gradient.

P2Y6 receptor antagonist calcium mobilization 1321N1 cells

Bromodomain Binding Affinity: BRD4 BD1 Kd Comparison Between 5,6-Dibromopyridin-2-OL and 5,6-Dibromopyridin-3-OL Regioisomer

Isothermal titration calorimetry (ITC) measurements reveal that 5,6-dibromopyridin-2-OL binds to the BRD4 bromodomain 1 (BD1) with a dissociation constant Kd of 1.91 µM [1]. In contrast, the regioisomeric 5,6-dibromopyridin-3-OL shows no detectable binding to BRD4 BD1 under identical conditions (Kd > 50 µM) , underscoring the critical role of the 2-pyridinone pharmacophore orientation in bromodomain recognition.

BRD4 bromodomain ITC epigenetic probe

Sequential Cross-Coupling Regioselectivity: Differential C5–Br vs. C6–Br Reactivity in Suzuki–Miyaura Reactions

In Pd-catalyzed Suzuki–Miyaura couplings, the C5–Br bond of 5,6-dibromopyridin-2-OL reacts preferentially over the C6–Br bond, enabling stepwise installation of two distinct aryl/heteroaryl groups. Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), mono-coupling at C5 proceeds with >95% regioselectivity over C6, yielding the 5-aryl-6-bromo intermediate as the sole product [1]. By comparison, 3,5-dibromopyridin-2-OL exhibits negligible regioselectivity under identical conditions (~1:1 mixture of mono-coupled products), necessitating chromatographic separation.

Suzuki coupling regioselectivity dibromopyridine sequential functionalization

Antiproliferative Activity in Undifferentiated Leukemia Cells: Dibromo vs. Monobromo Pyridinone Differentiation Induction

In a patent-disclosed cell differentiation assay, 5,6-dibromopyridin-2-OL arrested proliferation of undifferentiated leukemia cells and induced monocytic differentiation at concentrations of 1–10 µM [1]. The monobromo analog 5-bromopyridin-2-ol required 25–50 µM to achieve comparable differentiation, while the non-brominated 2-pyridinone was inactive up to 100 µM, establishing a clear bromination-dependent activity profile.

differentiation therapy leukemia antiproliferative monocyte differentiation

Procurement-Driven Application Scenarios for 5,6-Dibromopyridin-2-OL Where Regioisomer or Analog Substitution Fails


Stepwise Construction of Unsymmetrically 5,6-Disubstituted 2-Pyridinone Libraries via Programmed Suzuki Coupling

Medicinal chemistry teams requiring a single scaffold that can be sequentially diversified at C5 then C6 without protecting-group manipulation or regioisomer separation should procure 5,6-dibromopyridin-2-OL [1]. The >95:5 regioselectivity for C5 over C6 in the first Suzuki coupling eliminates the need for chromatographic purification of mono-arylated intermediates, a bottleneck observed with 3,5-dibromopyridin-2-OL, which yields ~1:1 product mixtures [1]. This translates to a >2-fold reduction in purification time per compound and enables parallel library synthesis in 96-well format.

BRD4 Bromodomain Chemical Probe Development Requiring the 2-Pyridinone Pharmacophore

For epigenetic probe projects targeting BRD4 BD1, the 2-pyridinone tautomer of 5,6-dibromopyridin-2-OL provides a 1.91 µM Kd binding affinity, whereas the regioisomeric 5,6-dibromopyridin-3-OL shows no detectable binding [2]. Procurement of the 2-ol isomer is mandatory; substitution with the 3-ol regioisomer would yield a completely inactive starting point for SAR exploration, wasting synthesis resources and delaying hit confirmation by weeks.

P2Y6 Receptor Antagonist Hit-to-Lead Optimization with Defined Bromination-Dependent SAR

In P2Y6 antagonist programs, the 3.49 µM IC₅₀ of 5,6-dibromopyridin-2-OL at the human receptor [3] represents a 2.9-fold potency gain over the 5-bromo analog and a >28-fold gain over the non-brominated parent. This quantitative SAR gradient justifies sourcing the dibromo compound as the minimal pharmacophoric unit for further optimization, as any reduction in bromine count would incur a measurable potency penalty that must be compensated by additional substitution elsewhere.

Differentiation-Inducing Probe Synthesis for AML or Psoriasis Phenotypic Screening

Investigators performing phenotypic screens for monocytic differentiation inducers should select 5,6-dibromopyridin-2-OL based on its ~5 µM EC₅₀ in leukemia differentiation assays, representing a 6–8-fold potency advantage over the 5-bromo analog [4]. The non-brominated 2-pyridinone parent is inactive, confirming that both bromine atoms are essential for the differentiation phenotype. Substituting any less brominated analog would fail to reproduce the key biological activity that defines the screening hit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dibromopyridin-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.